2-Acetamido-4-methoxybutanoic acid

Description

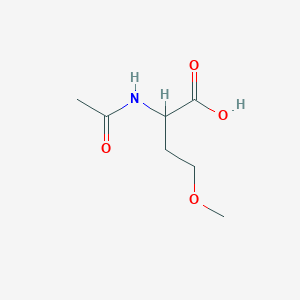

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNPMZCNFBGKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 Acetamido 4 Methoxybutanoic Acid and Its Analogs

Chemo- and Stereoselective Synthesis Strategies

The precise control of chemical selectivity and three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like 2-acetamido-4-methoxybutanoic acid. Advanced synthetic methods are employed to ensure the desired stereoisomer is obtained in high purity, which is often crucial for its biological activity and application.

Asymmetric Catalysis in C-C and C-N Bond Formation for Analogues

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of amino acids and their derivatives. researchgate.netfrontiersin.org These methods utilize chiral catalysts to direct the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leading to a high degree of stereocontrol. For the synthesis of analogues of this compound, this can be envisioned through several catalytic approaches.

One potential strategy involves the asymmetric hydrogenation of a suitable dehydroamino acid precursor. While not explicitly detailed for this specific molecule, the principle is well-established for a wide range of amino acids. Another approach is the catalytic asymmetric Mannich reaction, which forms a C-C bond between an enolate or its equivalent and an imine, followed by transformations to yield the desired amino acid. Furthermore, catalytic asymmetric amination of α,β-unsaturated esters or acids containing the methoxybutyl side chain could provide a direct route to the amino acid precursor. The development of chiral ligands and organocatalysts continues to expand the scope and efficiency of these transformations, making them increasingly applicable to the synthesis of functionalized amino acids with ether side chains. researchgate.netacs.org

A key challenge in the asymmetric synthesis of these analogs is the development of catalysts that can tolerate the ether functionality in the side chain while maintaining high enantioselectivity. Research in this area is ongoing, with a focus on designing robust catalytic systems with broad substrate scope.

Derivatization from Precursor Amino Acids with Methoxy (B1213986) Moieties

A common and practical approach to synthesizing this compound involves the derivatization of readily available precursor amino acids that already contain a methoxy group or a functionality that can be converted to one. A prime candidate for such a precursor is O-methylhomoserine.

The synthesis can also be conceptualized starting from methionine, a structurally related amino acid. While methionine contains a methylthioether, its conversion to a methoxy ether would require specific chemical transformations. A more direct precursor is 2-amino-4-methoxybutanoic acid itself, which can be synthesized through various routes. biosynth.com Once the precursor amino acid with the desired methoxybutyl side chain is obtained, the subsequent N-acetylation is a relatively straightforward step.

Enzymatic synthesis of L-methionine analogues has been demonstrated using O-acetyl-L-homoserine sulfhydrolases (OAHS). uni-freiburg.denih.gov This biocatalytic approach shows promise for creating a variety of amino acids with modified side chains, which could potentially be adapted for the synthesis of 2-amino-4-methoxybutanoic acid.

Amidation Reactions for N-Acetylation

The final step in the synthesis of this compound is the N-acetylation of the corresponding amino acid precursor, 2-amino-4-methoxybutanoic acid. This amidation reaction involves the formation of a peptide bond between the amino group of the amino acid and an acetyl group. creative-proteomics.com

Several methods can be employed for this transformation. A common laboratory-scale method involves the use of acetic anhydride (B1165640) as the acetylating agent, often in the presence of a base to neutralize the acetic acid byproduct. nih.gov The reaction conditions, such as pH and the concentration of acetic anhydride, can be optimized to achieve selective Nα-acetylation, especially if other reactive functional groups are present in the molecule. nih.gov

Other acetylating agents, such as acetyl chloride, can also be used, but they are generally more reactive and may require more stringent control of reaction conditions. For larger-scale synthesis, milder and more efficient coupling reagents developed for peptide synthesis can be adapted for this purpose. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the starting material. The synthesis and characterization of various Nα-acetyl amino acids have been extensively studied, providing a solid foundation for this synthetic step. researchgate.net

Development of Novel Protecting Group Strategies for Butanoic Acid Scaffolds

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions at reactive functional groups. The butanoic acid scaffold, with its carboxylic acid and amino functionalities, requires a carefully planned protecting group strategy. The presence of the methoxy group in the side chain adds another layer of consideration, as the protecting and deprotecting conditions should not affect this ether linkage.

The development of orthogonal protecting group strategies is particularly important. This allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different parts of the molecule. For instance, a Boc-protected amino group can be deprotected with acid without affecting a benzyl (B1604629) ester protecting the carboxylic acid.

The stability of the methoxy ether linkage under various deprotection conditions is a key consideration. Fortunately, ether linkages are generally stable to the conditions used for the removal of most common amino and carboxyl protecting groups. However, very harsh acidic or basic conditions should be avoided. The development of novel protecting groups that can be removed under very mild and specific conditions is an active area of research in organic synthesis and can offer advantages for the synthesis of sensitive molecules like this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including amino acid derivatives. researchgate.netrsc.org

One of the key areas of green chemistry is the use of biocatalysis. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions (aqueous environment, neutral pH, and ambient temperature), often without the need for protecting groups. nih.govengconfintl.org For the synthesis of this compound, enzymes could be employed for both the formation of the amino acid precursor and the subsequent N-acetylation step. For example, transaminases could be used for the asymmetric synthesis of 2-amino-4-methoxybutanoic acid, and acylases could catalyze the N-acetylation. nih.gov The use of whole-cell biocatalysts can further simplify the process by providing the necessary enzymes and cofactors in a self-sustaining system.

Another green chemistry approach is the use of more environmentally friendly reagents and solvents. For instance, the use of dimethyl carbonate (DMC) as a green methylating agent and solvent has been explored for the modification of amino acids. researchgate.net The development of catalytic methods that minimize the use of stoichiometric reagents also aligns with the principles of green chemistry. Furthermore, atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are highly desirable.

The synthesis of methionine and its analogs, which are structurally related to this compound, is an area where sustainable chemical synthesis is being actively investigated to replace petroleum-derived feedstocks and hazardous reagents. rsc.org The knowledge gained from these studies can be leveraged to develop greener synthetic routes for this compound.

Below is a table summarizing some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Biocatalysis | Use of transaminases for asymmetric synthesis of the amino acid precursor; use of acylases for N-acetylation. nih.govengconfintl.orgnih.gov |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the butanoic acid backbone. rsc.org |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water or greener alternatives like dimethyl carbonate. researchgate.net |

| Catalysis | Development of highly efficient and recyclable catalysts for C-C and C-N bond formation. researchgate.netacs.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

Iii. Spectroscopic and Computational Elucidation of 2 Acetamido 4 Methoxybutanoic Acid

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure. In the context of 2-Acetamido-4-methoxybutanoic acid, these methods are crucial for confirming the presence of its characteristic amide, carboxylic acid, and ether functionalities.

Experimental IR and Raman data for this compound are not extensively reported in the literature. However, a comprehensive analysis can be performed by drawing comparisons with structurally similar compounds, such as N-acetyl-DL-methionine, which shares the same backbone and differs only by the substitution of a sulfur atom for the oxygen in the methoxy (B1213986) group. scielo.org.mxnih.gov The vibrational modes of the functional groups in this compound can be assigned based on established group frequency regions and by comparison with DFT-calculated spectra. gre.ac.ukresearchgate.net

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and amide groups. The O-H stretching vibration typically appears as a broad band in the region of 3300-2500 cm⁻¹, a result of hydrogen bonding. The amide N-H stretch is expected around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are anticipated to be strong and distinct, with the carboxylic acid C=O appearing around 1760-1690 cm⁻¹ and the amide I band (primarily C=O stretch) occurring in the 1680-1630 cm⁻¹ range. The amide II band, a mix of N-H bending and C-N stretching, is typically observed around 1550 cm⁻¹. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by highlighting the C-C backbone, C-H, and C-O-C symmetric stretching vibrations. The C-O-C symmetric stretch of the methoxy group would likely yield a noticeable Raman signal.

A hypothetical table of significant vibrational frequencies for this compound, based on typical group frequencies and data from analogous molecules, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | IR |

| N-H stretch (Amide) | ~3300 | IR |

| C-H stretches (Aliphatic) | 3000-2850 | IR, Raman |

| C=O stretch (Carboxylic Acid) | 1760-1690 | IR |

| Amide I (C=O stretch) | 1680-1630 | IR |

| Amide II (N-H bend, C-N stretch) | 1570-1515 | IR |

| C-O-C stretch (Ether) | 1150-1085 | IR, Raman |

| C-O stretch (Carboxylic Acid) | 1320-1210 | IR |

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research for their ability to accurately predict molecular properties. researchgate.net For this compound, DFT calculations can provide detailed insights into its conformational preferences, molecular stability, and spectroscopic properties, complementing and guiding experimental investigations. scielo.org.mx

The flexibility of the butanoic acid chain and the presence of multiple rotatable bonds in this compound give rise to a complex potential energy surface with numerous possible conformers. nih.gov Conformational analysis using DFT, typically by systematically rotating the dihedral angles of the molecular backbone and side chains, can identify the energetically stable conformers in the gas phase and in solution. acs.orgscirp.org

Studies on similar N-acetylated amino acids have shown that the relative stability of different conformers is governed by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and dipole-dipole interactions. nih.govnih.gov For this compound, intramolecular hydrogen bonds can potentially form between the amide N-H and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid O-H and the amide carbonyl oxygen. The relative energies of these conformers determine their population at a given temperature. Computational studies on N-acetyl-DL-methionine have successfully characterized multiple stable conformers, providing a model for what can be expected for its methoxy analog. scielo.org.mx

The stability of different conformers can be ranked based on their calculated electronic energies. A hypothetical relative energy table for a few representative conformers of this compound is shown below, illustrating how DFT can be used to assess molecular stability.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Conformer A | 0.00 | N-H···O=C (Carboxylic Acid) |

| Conformer B | 1.25 | O-H···O=C (Amide) |

| Conformer C | 2.50 | Extended (No H-bond) |

A significant advantage of DFT is its ability to predict spectroscopic properties with a high degree of accuracy. scielo.org.mxresearchgate.net By calculating the harmonic vibrational frequencies, one can generate theoretical IR and Raman spectra for the different stable conformers of this compound. gre.ac.uk Comparing these predicted spectra with experimental data allows for a more definitive assignment of the observed vibrational bands. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

The table below presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for a key functional group in this compound, based on methodologies applied to similar molecules. scielo.org.mx

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| Amide I (C=O stretch) | 1650 | 1665 |

| Amide II (N-H bend) | 1550 | 1560 |

In the solid state, the properties of this compound are heavily influenced by intermolecular interactions, primarily hydrogen bonding. DFT calculations can be extended to model dimers or larger clusters of molecules to investigate these interactions. scielo.org.mx The formation of hydrogen-bonded dimers between the carboxylic acid groups is a common feature in related structures. scielo.org.mx

Natural Bond Orbital (NBO) analysis, a computational technique often used in conjunction with DFT, can provide quantitative information about the strength and nature of these intermolecular hydrogen bonds by analyzing the delocalization of electron density between the donor and acceptor orbitals. This analysis can reveal the stabilization energies associated with these interactions, offering a deeper understanding of the forces that govern the crystal packing and solid-state structure of the compound. scielo.org.mx

Iv. Chemical Reactivity and Derivatization Studies of 2 Acetamido 4 Methoxybutanoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is often the most reactive site for transformations such as esterification, amide bond formation, and reduction.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.comchemguide.co.uk This typically involves heating the acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemguide.co.ukceon.rs The use of excess alcohol or the removal of water as it forms drives the equilibrium towards the ester product. masterorganicchemistry.comchemguide.co.uk This reaction allows for the introduction of various alkyl or aryl groups, modifying the steric and electronic properties of the molecule.

The general mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester and regenerate the acid catalyst. chemguide.co.uk

Interactive Data Table: Representative Esterification Products of 2-Acetamido-4-methoxybutanoic Acid

| Alcohol Reagent | Product Name | Chemical Formula of Product |

| Methanol | Methyl 2-acetamido-4-methoxybutanoate | C₈H₁₅NO₄ |

| Ethanol | Ethyl 2-acetamido-4-methoxybutanoate | C₉H₁₇NO₄ |

| Benzyl (B1604629) alcohol | Benzyl 2-acetamido-4-methoxybutanoate | C₁₄H₁₉NO₄ |

Amide Bond Formation: The carboxylic acid can be transformed into a wide range of primary, secondary, or tertiary amides. A direct method involves treating the carboxylic acid with an amine at high temperatures to drive off water and form the amide bond. youtube.comlibretexts.org However, to achieve this under milder conditions, coupling agents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by an amine. youtube.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of an amine to form the amide. youtube.com This latter method often requires the presence of a non-nucleophilic base to neutralize the HCl byproduct. youtube.com

Interactive Data Table: Examples of Amide Formation from this compound

| Amine Reagent | Product Name | Chemical Formula of Product |

| Ammonia | 2-Acetamido-4-methoxybutanamide | C₇H₁₄N₂O₃ |

| Aniline | N-phenyl-2-acetamido-4-methoxybutanamide | C₁₃H₁₈N₂O₃ |

| Diethylamine | N,N-diethyl-2-acetamido-4-methoxybutanamide | C₁₁H₂₂N₂O₃ |

Reduction to Alcohol: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-acetamido-4-methoxybutan-1-ol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. britannica.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org The reaction proceeds via an intermediate aldehyde, which is immediately further reduced to the alcohol. chemguide.co.uk A subsequent aqueous acidic workup is necessary to protonate the resulting alkoxide and decompose the aluminum complexes. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukkhanacademy.org

Modifications of the Acetamido Group

The N-acetyl group is a stable amide functionality, but it can be modified through hydrolysis or, more strenuously, reduction.

Hydrolysis (Deacetylation): The most common transformation of the acetamido group is its removal via hydrolysis to reveal the primary amine, 2-amino-4-methoxybutanoic acid. This deacetylation can be accomplished under either acidic or basic conditions, typically requiring prolonged heating. libretexts.orgyoutube.com

Acid-catalyzed hydrolysis: Heating the compound in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.cometsu.edu This leads to the formation of 2-amino-4-methoxybutanoic acid (as its ammonium (B1175870) salt) and acetic acid. libretexts.orgyoutube.com

Base-catalyzed hydrolysis: Refluxing with a strong base (e.g., NaOH, KOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. youtube.cometsu.edu The subsequent elimination of the amino group yields the carboxylate salt of acetic acid and the free amino acid (as its carboxylate salt). libretexts.orgyoutube.com

Enzymatic hydrolysis: For N-acetylated amino acids, enzymatic deacetylation offers a mild and highly specific alternative. nih.govresearchgate.net Enzymes known as aminoacylases can selectively cleave the acetyl group under physiological conditions, which is particularly useful when other functional groups in the molecule are sensitive to harsh acidic or basic environments. nih.gov

Reduction: While the reduction of amides to amines is a known transformation, it requires harsh conditions, typically involving LiAlH₄. libretexts.orgresearchgate.net Applying this to this compound is complicated by the presence of the carboxylic acid, which would also be reduced. To selectively reduce the amide, the carboxylic acid would first need to be protected, for example, as an ester. Subsequent reduction with LiAlH₄ would then yield N-ethyl-4-methoxybutan-1-amine, assuming the ester is also reduced.

Reactions Involving the Methoxy (B1213986) Side Chain

The methoxy group (-OCH₃) is an ether, which is generally one of the most chemically inert functional groups. masterorganicchemistry.compressbooks.pub However, it can be cleaved under forcing conditions using strong acids.

Ether Cleavage: The C-O bond of the methyl ether can be cleaved by treatment with strong hydrohalic acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), usually at elevated temperatures. pressbooks.pubwikipedia.org This reaction would convert the methoxy group into a hydroxyl group, yielding 2-acetamido-4-hydroxybutanoic acid (N-acetylhomoserine). The reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The ether oxygen is first protonated by the strong acid to create a good leaving group (methanol). masterorganicchemistry.com The halide ion (I⁻ or Br⁻), a good nucleophile, then attacks the less sterically hindered carbon, which in this case is the methyl group, to produce methyl halide and the desired 4-hydroxy derivative. masterorganicchemistry.comlibretexts.org Due to the stability of the sp²-hybridized carbon-oxygen bond, cleavage of aryl ethers in this manner is not feasible. libretexts.org

Development of Chiral Building Blocks from this compound

As an enantiomerically pure amino acid derivative, this compound is itself a valuable chiral building block. Its functional groups can be manipulated to construct more complex chiral structures, such as heterocyclic systems, which are common motifs in pharmaceuticals and natural products. escholarship.orgopen.ac.uk

For example, a synthetic sequence could be envisioned to produce a chiral piperidin-2-one derivative. This would involve the initial reduction of the carboxylic acid to the primary alcohol 2-acetamido-4-methoxybutan-1-ol. The acetamido group could then be hydrolyzed to the primary amine, followed by an intramolecular cyclization reaction, possibly promoted by a coupling agent, to form the six-membered lactam (piperidinone). The stereocenter from the original amino acid would be preserved, providing a chiral scaffold for further elaboration.

Similarly, other heterocyclic systems could be accessed. For instance, conversion to the corresponding amino alcohol could be followed by reactions to form chiral carbamates or other nitrogen-containing heterocycles. acs.org

The chiral building blocks derived from this compound have potential applications in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. nih.govscispace.com

The chiral heterocycles, such as the piperidinone described above, can serve as key intermediates in the total synthesis of complex natural products, particularly alkaloids. The inherent chirality of the building block can direct the stereochemical outcome of subsequent reactions, reducing the need for chiral catalysts or resolutions later in the synthetic route.

Furthermore, derivatives of this compound can be designed to function as chiral ligands for transition metal catalysts. For example, the amino alcohol obtained from the reduction of the carboxylic acid could be further functionalized to create bidentate or tridentate ligands. These ligands can coordinate to a metal center and create a chiral environment, enabling the metal to catalyze reactions like asymmetric hydrogenation, allylic alkylation, or Michael additions with high enantioselectivity. scispace.com The modular nature of the starting material allows for the tuning of the ligand's steric and electronic properties by modifying the side chain or the N-acyl group to optimize performance for a specific catalytic transformation.

V. Investigation of 2 Acetamido 4 Methoxybutanoic Acid Within Broader Biochemical Systems Non Human Focus

Role as a Metabolic Intermediate or Analog in Model Organisms

While direct studies on the metabolic fate of 2-Acetamido-4-methoxybutanoic acid are limited, research on analogous N-acetylated amino acids and compounds with methoxy (B1213986) groups in model systems offers valuable predictive insights into its potential biotransformation and enzymatic interactions.

Studies on its Biotransformation in Microorganisms or Plant Cell Cultures (analog-based)

The biotransformation of N-acetylated amino acids is a recognized metabolic process in various microorganisms and plants. These processes are integral to amino acid metabolism, detoxification, and the synthesis of secondary metabolites. nih.govnih.govuni-koeln.de

In microorganisms, N-acetylated amino acids can be part of both anabolic and catabolic pathways. For instance, N-acetylglutamate is a key intermediate in arginine biosynthesis in prokaryotes like Escherichia coli. wikipedia.org Conversely, some microorganisms possess enzymes capable of deacetylating N-acetylated amino acids, thereby releasing the free amino acid for other metabolic uses. For example, Saccharomyces cerevisiae utilizes D-amino acid-N-acetyltransferase for the detoxification of D-amino acids. science.gov The metabolism of N-acylated aromatic amino acids in soil microorganisms suggests their importance in cellular and extracellular functions within these ecosystems. nih.gov Given this context, it is plausible that microorganisms could process this compound through either deacetylation to yield 2-amino-4-methoxybutanoic acid or further modifications on its methoxy group or butanoic acid chain.

In the realm of plant science, amino acid metabolism is central to growth, development, and stress responses. nih.govuni-koeln.de Plants synthesize a wide array of proteinogenic and non-proteinogenic amino acids and their derivatives. uni-koeln.de While direct evidence for the metabolism of this compound in plant cells is not available, plants are known to metabolize compounds with similar structural features. For example, they can hydroxylate and glycosylate various xenobiotics and endogenous compounds as part of their detoxification and metabolic pathways. It is conceivable that plant cell cultures could modify this compound through similar enzymatic reactions.

Enzymatic Conversions Involving Related Acetamido-Sugars (analog-based)

The enzymatic conversion of molecules containing an acetamido group is a well-documented phenomenon, particularly in the context of amino acid and sugar metabolism. Enzymes such as aminoacylases and hydrolases play a significant role in these transformations.

Aminoacylases, for example, are enzymes that catalyze the hydrolysis of N-acylamino acids to yield a free amino acid and a carboxylic acid. acs.orgnih.gov Porcine kidney aminoacylase (B1246476) I, a well-studied enzyme, demonstrates broad substrate specificity and can hydrolyze various N-acetylamino acids. nih.gov The rate of hydrolysis is influenced by the structure of the amino acid side chain. nih.gov This suggests that an enzyme with similar activity could potentially hydrolyze this compound to produce L-2-amino-4-methoxybutanoic acid and acetate. The enzymatic synthesis of N-acyl amino acids is also possible through the action of hydrolases like lipases or specific N-acyl amino acid synthetases, which can operate in the reverse direction under specific conditions. nih.gov

Furthermore, enzymes involved in the metabolism of N-acetylated sugars, such as N-acetylgalactosamine (GalNAc), are prevalent. acs.org These enzymes, including glycosidases and acetyltransferases, are crucial for the synthesis and modification of glycoproteins and other glycoconjugates. While structurally different from an amino acid, the enzymatic machinery for recognizing and processing the N-acetyl group is widespread in nature.

Integration within Metabolomics Research Methodologies

Metabolomics, the large-scale study of small molecules within biological systems, provides powerful tools for identifying and quantifying compounds like this compound in complex biological samples from non-human organisms.

Untargeted and Targeted Profiling Strategies

Both untargeted and targeted metabolomics strategies can be employed to investigate the presence and dynamics of this compound and related metabolites.

Untargeted Metabolomics: This approach aims to comprehensively profile all detectable metabolites in a sample without a preconceived bias. nih.govnih.gov In studies involving model organisms like Chinese hamster ovary (CHO) cells used in biotherapeutics production or in investigations of fish spoilage, untargeted metabolomics has successfully identified alterations in amino acid metabolism. nih.govmdpi.com An untargeted analysis of a biological matrix from a microorganism or plant culture exposed to this compound could reveal its presence, its consumption over time, and the appearance of potential biotransformation products. This hypothesis-generating approach is crucial for discovering novel metabolic pathways. nih.gov

Targeted Metabolomics: In contrast, a targeted approach focuses on the quantitative analysis of a specific, predefined set of metabolites. nih.govnih.gov This strategy offers higher sensitivity and specificity for the compounds of interest. Once this compound and its potential metabolites are identified through untargeted methods or hypothesized based on known biochemical pathways, a targeted method can be developed for their precise quantification. This is particularly useful for validating metabolic pathways and understanding the kinetics of its transformation in non-human systems.

A summary of these metabolomics strategies is presented in the table below:

| Strategy | Description | Application to this compound |

| Untargeted Profiling | Comprehensive analysis of all detectable metabolites in a sample. Aims to generate new hypotheses. nih.govnih.gov | Discovery of the presence of the compound and its potential biotransformation products in model organisms. |

| Targeted Profiling | Quantitative measurement of a predefined set of metabolites. Offers high sensitivity and specificity. nih.govnih.gov | Precise quantification of this compound and its known metabolites to study metabolic flux. |

Development of Analytical Protocols for its Detection in Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices, such as cell culture media or tissue extracts from model organisms, necessitates the development of robust analytical protocols. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose. nih.govnih.govcnif.cn

A typical LC-MS/MS method development would involve several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized. mdpi.com For instance, a study on N-acylated amino acid conjugates in urine utilized liquid-liquid extraction. mdpi.com

Chromatographic Separation: A suitable liquid chromatography column and mobile phase gradient would be selected to achieve good separation of this compound from other matrix components and potential isomers. Reversed-phase chromatography is commonly used for the separation of amino acid derivatives. nih.gov

Mass Spectrometry Detection: The mass spectrometer would be operated in a selective mode, such as multiple reaction monitoring (MRM), to ensure highly specific and sensitive detection. nih.govnih.gov This involves selecting specific precursor-to-product ion transitions for this compound.

An example of a generalized analytical protocol is outlined in the table below:

| Step | Technique | Purpose |

| Extraction | Liquid-Liquid or Solid-Phase Extraction | Isolate the analyte from the complex biological matrix and minimize interference. mdpi.com |

| Separation | Reversed-Phase LC | Chromatographically separate the target compound from other molecules in the extract. nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provide sensitive and specific detection and quantification based on mass-to-charge ratio and fragmentation patterns. nih.govcnif.cn |

Through these established metabolomics and analytical methodologies, the biochemical significance of this compound within non-human systems can be systematically investigated, even in the absence of direct, dedicated studies on the compound itself.

Vi. Future Research Directions for 2 Acetamido 4 Methoxybutanoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is paramount to unlocking the full potential of a chiral molecule like 2-Acetamido-4-methoxybutanoic acid. Future research is poised to move beyond classical methods towards more sophisticated and sustainable approaches.

Traditional synthesis would likely involve the N-acetylation of 2-amino-4-methoxybutanoic acid, which itself can be prepared through methods like the Hell-Volhard-Zelinskii reaction followed by amination. pressbooks.pub However, these methods often yield racemic mixtures, requiring challenging resolution steps to isolate the desired enantiomer. pressbooks.pub

Future synthetic explorations are expected to focus on several key areas:

Enantioselective Synthesis: Developing methods that directly produce a single enantiomer is a primary goal. This could involve the use of chiral catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands, for the asymmetric hydrogenation of an enamido acid precursor. pressbooks.pub Another promising avenue is the application of enzyme-catalyzed reactions. Biocatalytic approaches, utilizing enzymes like acylases, can offer high enantioselectivity under mild conditions, representing a greener alternative to chemical synthesis. nih.govnih.gov

C-H Functionalization: Modern synthetic organic chemistry has seen a surge in C-H functionalization techniques, which allow for the direct modification of carbon-hydrogen bonds. nih.gov Future research could explore the late-stage introduction of the methoxy (B1213986) group onto a pre-existing N-acetylated amino acid scaffold, potentially simplifying the synthetic route and allowing for the creation of a library of analogs with diverse ether functionalities.

Enzymatic Cascade Reactions: Combining multiple enzymatic steps in a one-pot procedure, known as a cascade reaction, offers an elegant and efficient synthetic strategy. youtube.com Researchers could design a cascade beginning with a simple precursor, using a sequence of enzymes like dioxygenases and decarboxylases to construct the chiral backbone and introduce functionality, followed by an acetyltransferase to complete the synthesis of this compound. nih.govyoutube.com

These advanced synthetic strategies promise not only to improve the efficiency and stereoselectivity of production but also to facilitate the synthesis of a wider range of structurally related compounds for further investigation.

Advanced Characterization Techniques and Method Development

As with any novel or sparsely studied compound, robust characterization is essential to confirm its structure, purity, and stereochemistry. While standard techniques like Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) are fundamental, future research will necessitate the application and development of more advanced analytical methods.

| Analytical Technique | Application for this compound | Potential Future Development |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using chiral stationary phases. | Development of novel stationary phases with higher selectivity for N-acetylated amino acids with ether side chains. |

| Chiral Supercritical Fluid Chromatography (SFC) | An alternative to HPLC, often offering faster separations and reduced solvent consumption. | Optimization of SFC methods for a broader range of functionalized amino acid derivatives. |

| Advanced Mass Spectrometry (MS) | Precise mass determination and structural elucidation through fragmentation patterns. | Use of techniques like Electron Activated Dissociation (EAD) to differentiate isomers, such as potential isoaspartate-like structures that could arise during synthesis or metabolism. sciex.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive quantification and identification of the compound in complex biological matrices. nih.gov | Development of targeted LC-MS/MS assays to track the metabolic fate of the compound in cellular or organismal studies. nih.gov |

A significant challenge in the analysis of N-acetylated amino acids is distinguishing between isomers, for example, where the acetyl group is on the alpha-amino group versus a side-chain functional group. nih.gov Tandem mass spectrometry (MS/MS) is a powerful tool for this, as different isomers produce distinct fragmentation patterns. nih.gov Future research will focus on creating comprehensive MS/MS spectral libraries for various N-acetylated amino acid analogs, including those with ether functionalities, to enable rapid and unambiguous identification in untargeted metabolomics studies. nih.govresearchgate.net

Expansion of its Utility as a Versatile Synthetic Building Block

Unnatural amino acids are invaluable building blocks in medicinal chemistry and materials science, offering a way to introduce novel chemical properties and structural constraints into larger molecules. nih.govnih.gov this compound, with its unique combination of a protected amine, a carboxylic acid, and a flexible, polar ether side chain, is well-positioned for exploration as a versatile synthetic intermediate.

Future research in this area will likely pursue several avenues:

Peptide and Peptidomimetic Synthesis: The incorporation of unnatural amino acids into peptides is a proven strategy to enhance their stability, modulate their conformation, and improve their therapeutic properties. researchgate.net The N-acetyl group of this compound can serve as a stable N-terminal cap, which is known to increase resistance to proteolytic degradation. creative-proteomics.com The methoxy-terminated side chain could influence peptide folding and solubility or engage in specific interactions with biological targets. Future work could involve incorporating this amino acid into peptide sequences to create novel antimicrobial peptides, enzyme inhibitors, or receptor ligands. researchgate.netmdpi.com The process would typically involve standard solid-phase peptide synthesis (SPPS) protocols. nih.gov

Drug Discovery Scaffolds: The bifunctional nature of amino acids makes them excellent linkers for connecting different molecular fragments in drug design. mdpi.com this compound could be used to link a pharmacophore to a solubilizing group or a targeting moiety, creating multifunctional drug candidates.

Development of Novel Materials: Functionalized amino acids are also being explored for the creation of new biomaterials, such as biodegradable plastics and hydrogels. wikipedia.org The specific properties of this compound could be leveraged to synthesize polymers with unique physical and chemical characteristics.

The systematic incorporation of this building block into a variety of molecular architectures will be crucial to fully understanding how its structural features translate into functional advantages.

Further Investigation into its Role or Analogs in Non-Human Biochemical Pathways

N-acetylation is a ubiquitous post-translational modification that plays a critical role in regulating protein function across all domains of life, including bacteria. nih.govfrontiersin.org Furthermore, N-acyl amino acids are recognized as an important class of signaling molecules in diverse biological systems, from bacteria to plants and mammals. nih.govmdpi.com While the specific role of this compound is unknown, its structure suggests several intriguing possibilities for future investigation in non-human systems.

Bacterial Metabolism and Signaling: Bacteria utilize a vast array of amino acids and their derivatives for processes ranging from cell wall synthesis to quorum sensing. nih.gov N-acyl homoserine lactones, which bear structural similarity to N-acetylated amino acids, are well-known quorum sensing molecules. nih.gov Future research could investigate whether this compound or its analogs can interfere with or participate in bacterial signaling pathways. It is also plausible that certain microorganisms could metabolize this compound, and identifying the enzymes and pathways involved could reveal novel biochemistry. nih.gov For instance, some bacterial enzymes are known to catalyze the formation of N-acetylated D-amino acids. frontiersin.org

Probes for Amino Acid Transporters and Enzymes: The compound could be used as a chemical probe to study the substrate specificity of amino acid transporters or enzymes in microorganisms. By designing radiolabeled or fluorescently tagged versions of this compound, researchers could track its uptake and metabolism, potentially identifying novel biological targets.

Antimetabolite Potential: As an unnatural amino acid, it could act as an antimetabolite, interfering with metabolic pathways that utilize structurally similar natural amino acids. For example, 3-nitropropionic acid, another modified acid, is a known inhibitor of succinate (B1194679) dehydrogenase. mdpi.com Investigating the effect of this compound on the growth and metabolism of various microorganisms could uncover potential antimicrobial properties.

Exploring the interactions of this compound with non-human biochemical systems could not only shed light on fundamental biological processes but also pave the way for new applications in biotechnology and antimicrobial development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetamido-4-methoxybutanoic acid, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves acetylation of amino precursors followed by methoxylation. For example, analogous routes use reflux conditions (e.g., methanol with glacial acetic acid as a catalyst) to introduce acetamido groups, as seen in the synthesis of related acetamido-benzoic acids . Key intermediates like 4-methoxybutanoic acid derivatives are characterized via H/C NMR and FT-IR to confirm functional groups and regiochemistry. Recrystallization from ethanol or methanol ensures purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : H NMR is critical for identifying methoxy ( ppm) and acetamido ( ppm for CH) protons. C NMR confirms carbonyl carbons (amide: ppm; carboxylic acid: ppm). FT-IR detects N–H stretches (amide I/II bands at ~3300 cm and ~1650 cm) and carboxylic acid O–H (~2500–3000 cm). Mass spectrometry (ESI-MS) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Avoid dust generation; work under fume hoods with exhaust ventilation. Store at 2–8°C to prevent thermal decomposition. Waste should be segregated and processed by certified hazardous waste handlers .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C. HPLC monitors degradation products, with methoxy groups showing susceptibility to acidic hydrolysis (pH < 3). Thermal gravimetric analysis (TGA) reveals decomposition onset temperatures (~150°C). Computational modeling (DFT) predicts bond dissociation energies to rationalize instability .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Meta-analyses of structure-activity relationship (SAR) studies compare substituent effects (e.g., alkyl vs. aryl groups at the 4-position). Dose-response assays (IC/EC) under standardized conditions (e.g., cell lines, incubation times) clarify discrepancies. Cross-validation with molecular docking identifies binding affinity variations due to conformational flexibility .

Q. How can computational models enhance the design of this compound analogs for targeted drug delivery?

- Methodological Answer : Molecular dynamics simulations predict solubility and membrane permeability. QSAR models optimize logP values (<2.5 for blood-brain barrier penetration). Docking studies against targets (e.g., GABA receptors) prioritize analogs with stronger hydrogen-bonding interactions at the acetamido group .

Q. What strategies mitigate challenges in chromatographic separation of this compound from structurally similar byproducts?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Adjusting pH to 2.5 enhances peak resolution by protonating carboxylic acid groups. LC-MS/MS with MRM (multiple reaction monitoring) distinguishes isobaric impurities via unique fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.